molecular formula C39H71O8P-2 B1264541 Dioleoylphosphatidate(2-)

Dioleoylphosphatidate(2-)

Cat. No. B1264541
M. Wt: 698.9 g/mol
InChI Key: MHUWZNTUIIFHAS-CLFAGFIQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dioleoylphosphatidate(2-) is a phosphatidate(2-) obtained by deprotonation of both phosphate OH groups of dioleoylphosphatidic acid;  major species at pH 7.3. It is a conjugate base of a dioleoyl phosphatidic acid.

Scientific Research Applications

Membrane Structure and Dynamics

Research on dioleoylphosphatidate(2-) has focused significantly on understanding membrane structure and dynamics. A study by Smaal et al. (1987) delved into the structure and dynamics of the Ca2+-dioleoylphosphatidate complex, proposing a hypothetical model for the structure of this complex and its role in transmembrane transport of calcium (Smaal et al., 1987). Additionally, Verkleij et al. (1982) investigated the structural organization of dioleoylphosphatidic acid dispersions, revealing the influence of pH and divalent cations on the formation of different membrane structures (Verkleij et al., 1982).

Interaction with Biological Molecules

Wozniak et al. (1988) explored the interaction between dioleoylphosphatidate bilayers and AMP deaminase from pig heart, highlighting the significant inhibition exerted by dioleoylphosphatidate on this enzyme (Wozniak et al., 1988). Smaal et al. (1986) also studied the permeability behavior of dioleoylphosphatidate-containing vesicles, shedding light on the selective translocation of calcium and calcium-chelators across membranes (Smaal et al., 1986).

Applications in Gene Delivery and Pharmacology

Zuhorn et al. (2005) demonstrated the role of dioleoylphosphatidate in gene delivery, particularly in enhancing the transfection efficiency of nucleic acids (Zuhorn et al., 2005). Monck et al. (2000) explored the use of dioleoylphosphatidate in stabilized plasmid-lipid particles, revealing its potential in systemic gene therapy vectors (Monck et al., 2000).

properties

Product Name

Dioleoylphosphatidate(2-)

Molecular Formula

C39H71O8P-2

Molecular Weight

698.9 g/mol

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate

InChI

InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/p-2/b19-17-,20-18-

InChI Key

MHUWZNTUIIFHAS-CLFAGFIQSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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